2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Overview
Description
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound that features a fused bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus. This compound is one of the six structural isomers of pyrrolopyridine and is known for its broad spectrum of pharmacological properties . It is an important scaffold in medicinal chemistry due to its occurrence in various biologically active substances .
Mechanism of Action
Target of Action
The primary target of the compound 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 plays a crucial role in the regulation of immune responses, including T cell activation, differentiation, and survival .
Mode of Action
This compound interacts with HPK1, inhibiting its activity . This inhibition can lead to changes in the immune response, particularly affecting the behavior of T cells .
Biochemical Pathways
The inhibition of HPK1 by this compound affects several biochemical pathways. Most notably, it impacts the MAPK signaling pathway, which plays a key role in regulating immune responses . The downstream effects of this include changes in T cell activation, differentiation, and survival .
Pharmacokinetics
One study suggests that a compound derived from this compound exhibited satisfactory pharmacokinetic properties in mice . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in T cell behavior. By inhibiting HPK1, this compound can potentially alter T cell activation, differentiation, and survival . This could have significant implications for the treatment of diseases involving the immune system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s stability and activity
Biochemical Analysis
Biochemical Properties
It has been found that derivatives of this compound can act as inhibitors of hematopoietic progenitor kinase 1 (HPK1), which plays a role in cellular signaling pathways .
Cellular Effects
The cellular effects of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine are largely dependent on its specific interactions with cellular biomolecules. For instance, its derivatives have been found to inhibit the activity of HPK1, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes. For example, its derivatives can inhibit HPK1, potentially leading to changes in gene expression .
Preparation Methods
The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the fusion of pyridine-3,4-dicarboxylic acids with primary amines . The use of microwave irradiation has been demonstrated to enhance this procedure . Another method includes the regioselective reduction of 1,3-dioxopyrrolo[3,4-c]pyridines with tin dust followed by treatment with triethylsilane . Additionally, 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine can be synthesized from 3-chloro-N-[(diphenylphosphoryl)methyl]-N-methylisonicotinamide by treatment with a base and cyclization of the obtained aryne intermediate followed by dephosphorylation .
Chemical Reactions Analysis
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, 3-oxopyrrolo[3,4-c]pyridines can be prepared by regioselective reduction of 1,3-dioxopyrrolo[3,4-c]pyridines with tin dust followed by treatment with triethylsilane . The compound can also be synthesized by the condensation of intermediate methyl 3-(chlorocarbonyl)-isonicotinate with amines . Major products formed from these reactions include 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine has numerous scientific research applications. It is used in the development of analgesic, hypnotic, and psychotropic agents . Derivatives of this compound have been found to inhibit aldose reductase activity, which is significant in the treatment of diabetic complications . Additionally, 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have shown HIV-1 suppressing properties . The compound is also a potent inhibitor of human nicotinamide phosphoribosyltransferase (NAMPT), making it a valuable target in cancer research .
Comparison with Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine can be compared with other similar compounds such as pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine. While all these compounds share a fused bicyclic ring system, their pharmacological properties and applications differ. For instance, pyrrolo[3,2-c]pyridine derivatives have been studied for their anticancer and antiarthritic properties . On the other hand, pyrrolo[2,3-b]pyridine derivatives are known for their inhibitory effects on epidermal growth factor receptor (EGFR) and are used in cancer treatment . The unique structural arrangement of nitrogen atoms in this compound contributes to its distinct pharmacological profile and makes it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-8-4-7-5-9-3-6(1)7/h1-2,4,9H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACNNDCIUUION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364032 | |
Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-13-9 | |
Record name | 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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